Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 356094-35-4
VCID: VC21502760
InChI: InChI=1S/C16H19N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19)
SMILES: CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Molecular Formula: C16H19N3O6S
Molecular Weight: 381.4g/mol

Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate

CAS No.: 356094-35-4

Cat. No.: VC21502760

Molecular Formula: C16H19N3O6S

Molecular Weight: 381.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate - 356094-35-4

Specification

CAS No. 356094-35-4
Molecular Formula C16H19N3O6S
Molecular Weight 381.4g/mol
IUPAC Name ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate
Standard InChI InChI=1S/C16H19N3O6S/c1-3-24-16(21)9-8-15(20)17-12-4-6-13(7-5-12)26(22,23)19-14-10-11(2)25-18-14/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19)
Standard InChI Key DFLOXBLDZYYGCX-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Canonical SMILES CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate . This name systematically describes its structure:

  • An ethyl ester group (C2H5OCO\text{C}_2\text{H}_5\text{OCO}) at the terminal position.

  • A 4-oxobutanoate backbone, featuring a ketone group at the fourth carbon.

  • A sulfonamide bridge (SO2NH\text{SO}_2\text{NH}) linking a para-substituted aniline ring to a 5-methyl-3-isoxazolyl heterocycle .

Synonyms and Registry Identifiers

The compound is cataloged under multiple aliases, including:

  • ETHYL 3-({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

  • STK016787

  • CAS Registry Number: 356094-35-4 .

Its SMILES representation, CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C\text{CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C}, encodes the connectivity of atoms, while its InChIKey (DFLOXBLDZYYGCX-UHFFFAOYSA-N) ensures unique identification in chemical databases .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate follows multi-step protocols common to sulfonamide-containing compounds. Key steps include:

  • Sulfonylation of 5-Methyl-3-Isoxazolamine:
    Reaction of 5-methyl-3-isoxazolamine with 4-nitrobenzenesulfonyl chloride forms the sulfonamide intermediate . This step typically employs pyridine as a base to scavenge HCl byproducts .

  • Reduction of Nitro Group:
    Catalytic hydrogenation or use of reducing agents like zinc in acetic acid converts the nitro group on the benzene ring to an amine .

  • Amide Coupling:
    The amine intermediate reacts with ethyl 4-chloro-4-oxobutanoate via carbodiimide-mediated coupling (e.g., HBTU or HATU) in dimethylformamide (DMF) with N,N\text{N,N}-diisopropylethylamine (DIPEA) as a base . Microwave irradiation (100–120°C, 30 min) has been reported to accelerate this step .

Structural Characterization

The compound’s structure is confirmed through spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):
    1H^1\text{H} NMR reveals signals for the ethyl ester (δ\delta 1.2 ppm, triplet; δ\delta 4.1 ppm, quartet), isoxazole methyl (δ\delta 2.4 ppm, singlet), and aromatic protons (δ\delta 7.6–7.8 ppm) .

  • Mass Spectrometry:
    ESI-MS shows a molecular ion peak at m/zm/z 381.4, consistent with the molecular weight .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic isoxazole and aryl components. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol . Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage at 2–8°C in inert atmospheres.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point range of 145–148°C, with decomposition observed above 200°C.

Applications in Drug Discovery

Prodrug Design

The ethyl ester moiety serves as a prodrug feature, enabling enhanced membrane permeability. Hydrolysis by esterases in vivo releases the active carboxylic acid derivative, 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoic acid (CAS: 133071-57-5) .

Structure-Activity Relationship (SAR) Studies

Modifications to the isoxazole ring (e.g., bromination at C5) or substitution of the aniline ring alter biological activity. For instance, 4-methylphenyl analogs exhibit improved lipophilicity and extended half-lives in pharmacokinetic studies .

Future Directions

Targeted Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects .

Hybrid Molecule Development

Conjugation with fluoroquinolones or β-lactam motifs may yield dual-action therapeutics addressing antibiotic resistance .

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